Bis-(2-vinyloxy-ethyl)-amine
Overview
Description
Bis-(2-vinyloxy-ethyl)-amine is an organic compound characterized by the presence of two vinyloxyethyl groups attached to an amine group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-vinyloxy-ethyl)-amine typically involves the reaction of 2-vinyloxyethanol with an amine. One common method is to react 2-vinyloxyethanol with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-vinyloxy-ethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The vinyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can react with the vinyloxy groups under mild conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis-(2-vinyloxy-ethyl)-amine has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Biology and Medicine: The compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Bis-(2-vinyloxy-ethyl)-amine involves its ability to undergo polymerization and form cross-linked networks. The vinyloxy groups can participate in free radical or ionic polymerization reactions, leading to the formation of high molecular weight polymers. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- Bis-(2-vinyloxy-ethyl)-ether
- Bis-(2-vinyloxy-ethyl)-isothiocyanate
- Bis-(2-vinyloxy-ethyl)-amide
Uniqueness
Bis-(2-vinyloxy-ethyl)-amine is unique due to the presence of the amine group, which imparts additional reactivity and functionality compared to similar compounds. This allows for the synthesis of a wider range of derivatives and polymers with tailored properties.
Properties
IUPAC Name |
2-ethenoxy-N-(2-ethenoxyethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-10-7-5-9-6-8-11-4-2/h3-4,9H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOZJCEKYPOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286993 | |
Record name | Bis-(2-vinyloxy-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13985-50-7 | |
Record name | 13985-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis-(2-vinyloxy-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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